molecular formula C10H14BrN3O2 B13564587 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid

3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid

Cat. No.: B13564587
M. Wt: 288.14 g/mol
InChI Key: CTXAGYBAFHWCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a cyclopropyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of a suitable brominated precursor with hydrazine to form the pyrazole ring. The cyclopropyl and methylamino groups are then introduced through subsequent reactions, often involving cyclopropylation and amination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl and methylamino groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
  • 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
  • 4-Bromo-1H-pyrazole

Uniqueness

Compared to similar compounds, 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid is unique due to the presence of the cyclopropyl and methylamino groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C10H14BrN3O2/c1-12-10(9(15)16,7-2-3-7)6-14-5-8(11)4-13-14/h4-5,7,12H,2-3,6H2,1H3,(H,15,16)

InChI Key

CTXAGYBAFHWCQA-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=C(C=N1)Br)(C2CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.